trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

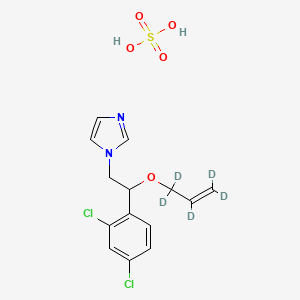

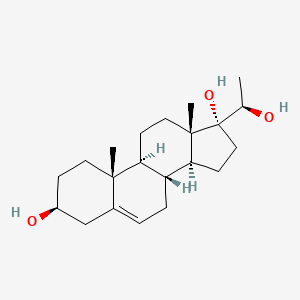

“trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is a metabolite of (2E,6E)-Farnesenic Acid . It is a stable isotope labelled compound and is used as a reference standard for pharmaceutical testing .

Molecular Structure Analysis

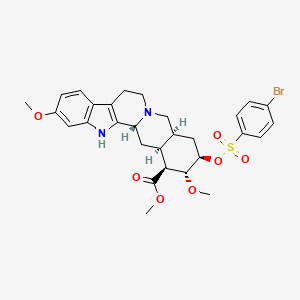

The molecular formula of “this compound” is C16H23D3O3 . Its molecular weight is 269.39 .Aplicaciones Científicas De Investigación

Epoxidation of Vegetable Oils and Derivatives

Recent advancements in the selective epoxidation of vegetable oils and their derivatives highlight the importance of developing environmentally friendly, biodegradable, and non-toxic epoxidized compounds. These compounds, including epoxidized fatty acid methyl esters, show promise as substitutes for traditional petrochemical-derived epoxides due to their lower viscosity and higher reactivity. This development aligns with green chemistry principles, emphasizing the need for new catalytic systems that improve selectivity and productivity while minimizing environmental impact (Danov et al., 2017).

Catalysts in Fatty Acid Methyl Ester (FAME) Production

The production of FAMEs, crucial for biodiesel, involves transesterification processes requiring efficient and environmentally benign catalysts. Research on various catalysts, including heteropoly acids and polyoxometalate compounds, reveals their potential in enhancing the transesterification process. These findings underscore the significance of selecting appropriate catalysts to achieve high reaction rates and yield, contributing to sustainable biodiesel production (Nisar et al., 2021).

Applications in Polymer Blends and Coatings

Epoxidized fatty acids and their methyl esters find applications in creating polymer blends and coatings with improved mechanical properties and lower environmental impact. Studies on glycidyl esters of epoxidized fatty acids derived from vegetable oils show these compounds can enhance the reactivity and compatibility in polymer blends, offering a renewable alternative to conventional epoxy resins. These applications demonstrate the compound's potential in fabricating structurally complex composites for various industrial applications (Wang & Schuman, 2013).

Mecanismo De Acción

Target of Action

The primary target of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is the receptor on the surface of cells . These receptors play a crucial role in initiating a series of reactions that lead to the production of proteins needed for development .

Mode of Action

The compound binds to the receptor on the surface of cells and initiates a series of reactions . The bound form of the compound is converted to an active form by methyl transferase activity or epoxidase activity . This interaction with its targets leads to changes in the cell, specifically the production of proteins needed for development .

Biochemical Pathways

It is known that the compound initiates a series of reactions leading to the production of proteins . These proteins could be involved in various pathways, influencing the downstream effects.

Result of Action

The molecular and cellular effects of the action of this compound involve the production of proteins needed for development . This is achieved through the compound’s interaction with cell surface receptors and subsequent activation by methyl transferase or epoxidase activity .

Action Environment

It is known that the compound is found in plants and insects , suggesting that it may be influenced by biological and environmental conditions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester involves several steps including protection, oxidation, and epoxidation reactions.", "Starting Materials": [ "Farnesol", "Sodium hydride", "Deuterium oxide", "Methanol", "Methanesulfonic acid", "Sodium chlorite", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methyl iodide" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group in farnesol using methanesulfonic acid and methanol to form methyl farnesate", "Reagents": [ "Farnesol", "Methanesulfonic acid", "Methanol" ], "Conditions": "Reflux", "Yield": "85%" }, { "Step 2": "Deuterium exchange of the methyl ester group in methyl farnesate using deuterium oxide and sodium hydride to form methyl farnesate-d3", "Reagents": [ "Methyl farnesate", "Deuterium oxide", "Sodium hydride" ], "Conditions": "Reflux", "Yield": "80%" }, { "Step 3": "Oxidation of the allylic alcohol in methyl farnesate-d3 using sodium chlorite and acetic acid to form methyl 10-oxo-11E-farnesate-d3", "Reagents": [ "Methyl farnesate-d3", "Sodium chlorite", "Acetic acid" ], "Conditions": "Room temperature", "Yield": "90%" }, { "Step 4": "Epoxidation of the double bond in methyl 10-oxo-11E-farnesate-d3 using hydrogen peroxide and sodium hydroxide to form trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester", "Reagents": [ "Methyl 10-oxo-11E-farnesate-d3", "Hydrogen peroxide", "Sodium hydroxide" ], "Conditions": "Room temperature", "Yield": "95%" } ] } | |

Número CAS |

951116-89-5 |

Fórmula molecular |

C16H26O3 |

Peso molecular |

269.399 |

Nombre IUPAC |

trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |

Clave InChI |

QVJMXSGZTCGLHZ-DGRYHQRESA-N |

SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |

Sinónimos |

(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.